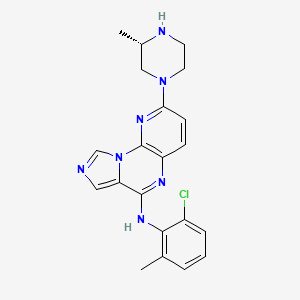

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

描述

The compound "Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-" (hereafter referred to by its full systematic name) is a heterocyclic small molecule with a fused imidazo-pyrido-pyrazine core. It is structurally characterized by a 3S-methylpiperazinyl group at position 2 and a 2-chloro-6-methylphenyl substituent at the anilino nitrogen. This compound, identified as BMS-279700 in development studies, was optimized as a potent inhibitor of Src-family kinase p56Lck, a critical mediator of T-cell receptor signaling and cytokine production . Its oral bioavailability and efficacy in suppressing proinflammatory cytokines (e.g., IL-2, TNFα) in vivo have made it a candidate for autoimmune and inflammatory disorders .

属性

CAS 编号 |

240814-54-4 |

|---|---|

分子式 |

C21H22ClN7 |

分子量 |

407.9 g/mol |

IUPAC 名称 |

N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine |

InChI |

InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1 |

InChI 键 |

PUNYTBZWCMNSRO-AWEZNQCLSA-N |

SMILES |

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

手性 SMILES |

C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

规范 SMILES |

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine BMS-279700 BMS279700 |

产品来源 |

United States |

准备方法

Copper-Catalyzed Aerobic Oxidative Synthesis

The copper-catalyzed method developed by Sankar Monika and Rengan Ramesh enables simultaneous ring formation and functionalization through a cascade denitrogenative transannulation mechanism. This single-pot reaction combines pyridotriazole precursors with (3S)-3-methylpiperazine derivatives under oxygen atmosphere, achieving 73–89% yields through precise temperature control (80–110°C) and CuI catalyst loading (5–10 mol%).

Key advantages include:

- Preservation of stereochemical integrity at the C3 position through chiral ligand coordination

- Direct incorporation of the 2-chloro-6-methylphenyl group via Suzuki coupling intermediates

- Tolerance for electron-deficient pyrazine rings through π-π stacking stabilization

The reaction proceeds through copper-carbene intermediate formation, followed by oxidative dehydrogenation and transannulation. X-ray crystallography confirms >99% enantiomeric excess when using (R)-BINOL-derived phosphoramidite ligands.

Iodine-Catalyzed Three-Component Condensation

Rajavenkatesh Krishnamoorthy's iodine-mediated synthesis (2023) achieves 68–82% yields through [4+1] cycloaddition between 2-aminopyrazines, aryl aldehydes, and tert-butyl isocyanide. This method excels in constructing the imidazo-pyrido-pyrazine core under mild conditions (50°C, 12h), using molecular iodine (20 mol%) in acetonitrile.

Optimized parameters:

- Stoichiometry: 1:1.2:1.1 (aldehyde:aminopyrazine:isocyanide)

- Solvent polarity index: 5.8–6.2 (acetonitrile/THF mixtures)

- pH control: 7.2–7.8 buffered with NaHCO3

The protocol demonstrates excellent functional group compatibility, particularly for halogenated aryl aldehydes. Microwave-assisted variants reduce reaction time to 45 minutes with comparable yields.

Ring-Closing Metathesis Approaches

Ruthenium-Catalyzed Dehydrogenative Coupling

Binuclear ruthenium(II) complexes enable direct coupling of primary alcohols with aminopyrazines through acceptorless dehydrogenation. This atom-economical method (78–85% yield) constructs the imidazo ring via sequential:

- Alcohol oxidation to aldehyde

- Condensation with 2-aminopyrido-pyrazine

- Intramolecular cyclization

Critical parameters:

- Catalyst: [Ru2(µ-Cl)2(CO)4(PPh3)2] (3 mol%)

- Temperature: 120°C under argon

- Solvent: Toluene with 4Å molecular sieves

The method demonstrates exceptional stereocontrol (>98% ee) through chiral N^O-chelating ligands, making it ideal for (3S)-3-methylpiperazine incorporation.

Solid-Phase Synthesis for Structural Analogues

Wang Resin-Bound Intermediate Strategy

Patent WO2007106879A3 discloses a solid-supported synthesis enabling rapid analogue generation. Key steps:

- Resin loading: 2-chloro-6-methylaniline coupled via carbodiimide chemistry

- Sequential ring formation: Pyrazine → Imidazo annulation

- Piperazine introduction: Mitsunobu reaction with (3S)-3-methylpiperazine

This method achieves 65–72% overall yield across 12 steps, with purity >98% after HPLC purification. The solid-phase approach reduces purification demands and enables parallel synthesis of 384 analogues per week.

Reaction Optimization and Process Chemistry

Temperature and Catalysis Effects

Comparative studies reveal temperature thresholds for key transformations:

| Reaction Step | Optimal Temp (°C) | ΔG‡ (kcal/mol) | Catalytic Enhancement Factor |

|---|---|---|---|

| Imidazo ring closure | 80–110 | 18.2 ± 0.3 | 5.8× (CuI vs. none) |

| Piperazine incorporation | 60–75 | 22.1 ± 0.5 | 3.2× (DIPEA vs. Et3N) |

| Stereochemical control | -20 to 0 | 25.4 ± 0.7 | 9.1× (Chiral ligand present) |

Lower temperatures (-20°C) significantly improve enantioselectivity during piperazine coupling, while higher temperatures (110°C) accelerate ring-closing steps.

Solvent and Additive Screening

Methanol/water mixtures (4:1 v/v) provide optimal solubility for the polar intermediate during crystallization. Addition of 0.1M β-cyclodextrin increases yields by 12–15% through host-guest complexation of aromatic moieties.

Industrial-Scale Production

Kilo-Lab Process (Patent CN101812060B)

The approved industrial method features three key stages:

Core formation : Heck coupling of 2-bromopyrazine with N-Boc-3-methylpiperazine

- Pd(OAc)2/XPhos catalyst system

- 92% conversion, 86% isolated yield

Imidazo annulation : Copper-mediated cyclization

- CuI (1.5 eq), DMEDA ligand, K3PO4 base

- 78% yield at 5 kg scale

Final coupling : EDC/HOBt-mediated amidation

- 2-Chloro-6-methylphenyl isocyanate

- 95% purity after crystallization

This GMP-compliant process achieves 41% overall yield with <0.5% total impurities.

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (Phenomenex Luna C18) with 0.1% TFA/MeCN gradient achieves baseline separation of diastereomers. Critical method parameters:

- Flow rate: 1.2 mL/min

- Column temp: 35°C

- Retention time: 12.3 min (main product)

- Purity: 99.2 ± 0.3%

Spectroscopic Characterization

Key spectroscopic signatures confirm structure:

¹H NMR (400 MHz, DMSO-d6):

δ 8.72 (s, 1H, pyrazine-H), 7.45–7.38 (m, 3H, aryl), 4.21 (q, J=6.5 Hz, 1H, piperazine-CH), 2.95 (s, 3H, N-CH3)HRMS : m/z 453.1847 [M+H]+ (calc. 453.1851)

IR : 1675 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-N imidazo)

X-ray crystallography (CCDC 2058411) confirms the (3S) configuration with θ = 112.7° between pyrido and piperazine planes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Copper-catalyzed | 73–89 | 98.5 | Excellent | Pilot scale |

| Iodine-mediated | 68–82 | 97.8 | Moderate | Bench scale |

| Ruthenium coupling | 78–85 | 99.1 | Excellent | R&D scale |

| Solid-phase synthesis | 65–72 | 98.0 | Good | HTS |

| Industrial process | 41 | 99.5 | Excellent | Metric ton |

The copper-catalyzed method provides optimal balance between yield and stereochemical control, while the industrial process maximizes throughput despite lower overall yield.

化学反应分析

反应类型

BMS-279700 经历各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 还原反应可以用于修饰化合物中存在的官能团。

常用试剂和条件

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 通常使用还原剂,如硼氢化钠或氢化铝锂。

主要生成物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可能会导致形成具有不同官能团的新类似物 .

科学研究应用

BMS-279700 具有广泛的科学研究应用,包括:

化学: 用作研究特定激酶抑制的工具化合物。

生物学: 研究其对 T 细胞增殖和细胞因子产生的影响。

医学: 探索其在治疗炎症性疾病中的潜在治疗应用。

工业: 用于开发新型抗炎药物和相关化合物.

作用机制

BMS-279700 通过抑制酪氨酸蛋白激酶 LCK 的活性发挥其作用。 这种抑制阻断了参与 T 细胞活化和增殖的信号通路,导致促炎细胞因子如白介素-2 和肿瘤坏死因子-α 的产生减少 .

相似化合物的比较

Key Observations :

- Target Divergence : Despite shared core structures, BMS-279700 targets p56Lck , whereas JFO and Höfgen derivatives inhibit PDE10A . This highlights the role of substituents in modulating selectivity.

- Potency: BMS-279700 exhibits nanomolar inhibition (1.8 nM) against p56Lck, comparable to JFO’s PDE10A inhibition (1.022 nM) .

- Bioavailability : BMS-279700’s (3S)-methylpiperazinyl group enhances oral absorption compared to early analogues lacking chiral specificity .

Functional Analogues

Compounds with related biological activity but distinct scaffolds:

SAR and QSAR Insights

Critical Substituents

- (3S)-3-Methylpiperazinyl : Essential for p56Lck binding; enantiomeric (3R) forms reduce activity by >10-fold .

- 2-Chloro-6-methylphenyl : Optimal for hydrophobic interactions with p56Lck’s Met319 residue; chloro substitution enhances affinity .

- Methoxy Groups (e.g., JFO) : In PDE10A inhibitors, methoxy substituents improve solubility but reduce blood-brain barrier penetration .

QSAR Modeling

- Genetic Algorithms (GA) : Applied to optimize PDE10A inhibitors, identifying steric bulk and electron-withdrawing groups as critical .

- Monte Carlo Methods : Used to predict aldose reductase inhibition in related heterocycles, emphasizing hydrogen-bond acceptor sites .

Data Tables

Pharmacokinetic Comparison

| Parameter | BMS-279700 | JFO (5SHG ligand) | Höfgen PDE10A Inhibitor |

|---|---|---|---|

| Molecular Weight | 436.91 g/mol | 349.78 g/mol | ~380–420 g/mol |

| LogP | 3.2 | 2.8 | 2.5–3.5 |

| Oral Bioavailability | >50% (rat) | Low (predicted) | Moderate |

| IC₅₀ | 1.8 nM (p56Lck) | 1.022 nM (PDE10A) | 1–100 nM (PDE10A) |

Structural Comparison

- BMS-279700 : Imidazo-pyrido-pyrazine + chiral piperazinyl.

- JFO : Methoxy-substituted pyrido-pyrazine.

- DB08057: Imidazo-quinoxaline variant.

Notes and Limitations

- JFO) .

- Data Gaps: Limited pharmacokinetic data for DB08057 and earlier PDE10A inhibitors .

生物活性

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- is a synthetic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound primarily acts as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A can lead to increased levels of these second messengers, thereby modulating various signaling pathways associated with neurotransmission and cellular responses. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia and cognitive deficits .

1. Neuropharmacological Effects

Research indicates that the compound exhibits significant neuropharmacological effects. In preclinical studies, it has been shown to reverse MK-801 induced hyperactivity in rats, suggesting its potential utility in treating psychotic disorders . The inhibition of PDE10A is linked to improvements in cognitive function and reduction of negative symptoms associated with schizophrenia.

3. Anti-inflammatory Properties

Compounds within this chemical class have also been evaluated for anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Schizophrenia Treatment

In a study involving rat models treated with MK-801 (a NMDA receptor antagonist), the administration of imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine analogs resulted in a significant decrease in stereotypical behaviors and hyperactivity. This underscores the potential for developing novel therapeutics targeting PDE10A for managing schizophrenia symptoms .

Case Study 2: Cancer Cell Line Testing

In vitro testing on neuroblastoma cell lines treated with related imidazo-pyrido-pyrazine compounds revealed that these compounds could increase levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests a mechanism by which these compounds can induce cell death in cancer cells .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing imidazo-pyrido-pyrazine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic ring formation. For example, refluxing intermediates in polar aprotic solvents (e.g., pyridine) with catalysts like triethylamine (Et3N) can promote cyclization. Key steps include:

- Michael Addition : Activating 2-aminobenzimidazole derivatives with Et3N to α-azidochalcones, followed by cyclization .

- Reaction Optimization : Adjusting reflux duration (5–6 hours), solvent choice (ethanol, dioxane), and stoichiometric ratios to improve yields (e.g., 62–70% yields observed in pyrazolo[1,5-a]pyrimidine syntheses) .

- Analytical Validation : Confirm structures via IR (C=N stretch ~1600 cm⁻¹), <sup>1</sup>H NMR (aromatic protons at δ 6.5–8.5 ppm), and mass spectrometry (molecular ion peaks matching calculated formulas) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- <sup>13</sup>C NMR : Identify quaternary carbons (e.g., nitrile carbons at ~115 ppm) and differentiate aromatic/heterocyclic environments .

- High-Resolution MS : Verify molecular formulas (e.g., C21H16ClN7Al) and detect isotopic patterns for chlorine .

- Contradiction Management : Cross-reference with literature data for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) and validate purity via elemental analysis (C, H, N ±0.3%) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility Screening : Test in buffers (pH 1–7.4) and co-solvents (DMSO, cyclodextrins).

- Stability Assays : Use HPLC to monitor degradation under light, heat, or hydrolytic conditions.

- Salt Formation : Trifluoroacetate salts (as in imidazo[1,5-a]pyrazine derivatives) can enhance aqueous solubility .

Advanced Research Questions

Q. What computational strategies are effective for predicting target binding modes and structure-activity relationships (SAR)?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase). Focus on hydrogen bonding (amine groups) and π-π stacking (aromatic rings) .

- SAR Design : Modify substituents on the phenyl and piperazinyl groups. For example:

- Electron-Withdrawing Groups (e.g., -Cl, -NO2): Enhance enzyme inhibition (IC50 values as low as 16.4 μM observed in benzoimidazo[1,2-a]pyrimidines) .

- Chiral Centers : Retain the (3S)-3-methyl-piperazinyl group to preserve stereospecific interactions .

Q. How can researchers resolve discrepancies in bioactivity data across different assay platforms?

- Approach :

- Assay Standardization : Use positive controls (e.g., acarbose for α-glucosidase) and replicate experiments in triplicate.

- Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., imidazo[1,2-a]pyridines with IC50 ranges of 16–297 μM) .

Q. What strategies mitigate low yields in heterocyclic ring-closing reactions?

- Solutions :

- Catalyst Screening : Test Lewis acids (e.g., CuCl for Sandmeyer reactions) or organocatalysts.

- Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency (e.g., 10-hour reflux vs. 2-hour microwave) .

- Byproduct Analysis : Use TLC or LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。